molecular formula C9H12N2O4 B11485709 2-(2-Methoxy-4-nitrophenoxy)ethanamine

2-(2-Methoxy-4-nitrophenoxy)ethanamine

Cat. No.: B11485709
M. Wt: 212.20 g/mol
InChI Key: GHLDVDHGFCZIKI-UHFFFAOYSA-N
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Description

Contextualization within the Class of Phenoxyethanamine Derivatives

2-(2-Methoxy-4-nitrophenoxy)ethanamine belongs to the broader class of phenoxyethanamine derivatives. This family of compounds is characterized by a phenoxy group linked via an ether bond to an ethanamine side chain. nih.gov Phenoxyethanamine derivatives are significant in synthetic and medicinal chemistry, often serving as key building blocks for pharmaceutically active compounds. nih.govresearchgate.net

For instance, structurally related compounds like 2-(2-methoxyphenoxy)ethylamine (B47019) are crucial intermediates in the synthesis of drugs such as Carvedilol and Tamsulosin. chemicalbook.comgoogle.com The established utility of this structural motif highlights the importance of substituted analogues like this compound as valuable precursors. The methods for synthesizing the core phenoxyethanamine structure are varied, with patent literature describing multi-step processes starting from precursors like 2-alkoxy phenols. google.comgoogle.com The existence of established industrial pathways for related molecules underscores the chemical accessibility and potential scalability for derivatives within this class.

Structural Features and Potential Research Significance

The research significance of this compound is directly tied to its distinct structural features. The molecule incorporates three key functional groups on the aromatic ring system that dictate its reactivity and utility as a chemical intermediate.

The phenoxyethanamine backbone provides a foundational scaffold. The primary amine of the ethanamine chain is a nucleophilic site, readily available for a wide array of chemical transformations such as acylation, alkylation, and condensation reactions to form imines.

The nitro group (–NO₂) at the para-position to the ether linkage is a powerful electron-withdrawing group. researchgate.net This feature significantly influences the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions. Crucially, the nitro group is readily reducible to a primary amino group (–NH₂) using various reagents, including metals like iron or tin(II) chloride. masterorganicchemistry.com This transformation is of high synthetic value as it converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one, thereby opening up different pathways for further functionalization. masterorganicchemistry.com The presence of a nitro group can also be a key feature in molecules designed for bioreductive activation. svedbergopen.comnih.gov

The methoxy (B1213986) group (–OCH₃) at the ortho-position is an electron-donating group. Its presence, in conjunction with the electron-withdrawing nitro group, creates a polarized electronic environment on the benzene (B151609) ring, which can be exploited to control regioselectivity in subsequent synthetic steps. The interplay between these opposing electronic influences makes the compound a highly tailored building block for targeted synthesis.

Structural FeatureClassRole in Chemical Synthesis
Ethanamine Chain Primary AmineNucleophilic site for derivatization (e.g., amide or imine formation).
Nitro Group Electron-Withdrawing GroupModifies aromatic ring electronics; serves as a precursor to an aniline (B41778) group via reduction. masterorganicchemistry.com
Methoxy Group Electron-Donating GroupInfluences regioselectivity of reactions on the aromatic ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-(2-methoxy-4-nitrophenoxy)ethanamine

InChI

InChI=1S/C9H12N2O4/c1-14-9-6-7(11(12)13)2-3-8(9)15-5-4-10/h2-3,6H,4-5,10H2,1H3

InChI Key

GHLDVDHGFCZIKI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCCN

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2 2 Methoxy 4 Nitrophenoxy Ethanamine Systems

Transformations Involving the Ethan-1-amine Moiety

The primary amine of the ethan-1-amine side chain is a versatile nucleophile, readily participating in a variety of reactions to form new carbon-nitrogen bonds.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of 2-(2-methoxy-4-nitrophenoxy)ethanamine makes it susceptible to electrophilic attack. N-alkylation can be achieved with alkyl halides, leading to the formation of secondary and tertiary amines, and ultimately, quaternary ammonium (B1175870) salts. Similarly, N-acylation with acyl chlorides or anhydrides is expected to proceed readily, yielding stable amide derivatives. These reactions are fundamental in modifying the steric and electronic properties of the amine moiety.

Reaction TypeReagent ClassExpected Product
N-AlkylationAlkyl Halide (R-X)Secondary Amine (R-NH-R')
N-AcylationAcyl Chloride (R-COCl)Amide (R-CONH-R')

Table 1: Expected N-Alkylation and N-Acylation Reactions of this compound.

Condensation Reactions with Carbonyl Compounds

Primary amines are well-known to undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to form the characteristic carbon-nitrogen double bond. The reaction is often catalyzed by acid. Given the primary amine functionality, this compound is expected to react with a variety of carbonyl compounds to form the corresponding imine derivatives.

Carbonyl CompoundIntermediateFinal Product
Aldehyde (R-CHO)CarbinolamineImine (Schiff Base)
Ketone (R₂C=O)CarbinolamineImine (Schiff Base)

Table 2: Predicted Condensation Reactions with Carbonyl Compounds.

Reactivity of the Methoxy (B1213986) and Nitro Aromatic Substituents

The aromatic ring of this compound is adorned with a methoxy group and a nitro group, which significantly influence its reactivity, particularly in nucleophilic substitution and reduction reactions.

Nucleophilic Demethylation Reactions Induced by Adjacent Nitro Groups

The methoxy group, while generally stable, can undergo nucleophilic demethylation under certain conditions. The presence of a strongly electron-withdrawing nitro group ortho to the methoxy group is anticipated to activate the aromatic ring towards nucleophilic attack. This activation facilitates the cleavage of the methyl-oxygen bond by a nucleophile. Strong nucleophiles, such as thiolates or halides in aprotic polar solvents, are often employed for such transformations. The reaction likely proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the adjacent nitro group.

Potential for Nitro Group Reduction and Subsequent Amine Transformations

The aromatic nitro group is readily reducible to a primary amine under various conditions. nih.gov Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂), or treatment with metals in acidic media (e.g., Sn/HCl, Fe/HCl). tcichemicals.com The reduction of the nitro group in this compound would yield 2-(4-amino-2-methoxyphenoxy)ethanamine. This resulting aromatic amine opens up a new set of possible transformations, such as diazotization followed by Sandmeyer reactions to introduce a variety of substituents onto the aromatic ring.

Reduction MethodReagentsProduct
Catalytic HydrogenationH₂, Pd/C2-(4-amino-2-methoxyphenoxy)ethanamine
Metal in AcidFe, HCl2-(4-amino-2-methoxyphenoxy)ethanamine
Metal in AcidSn, HCl2-(4-amino-2-methoxyphenoxy)ethanamine

Table 3: Potential Methods for Nitro Group Reduction.

Intramolecular Rearrangement Mechanisms

The structural arrangement of this compound, featuring a nucleophilic amine separated from an activated aromatic ring by a flexible ether linkage, presents the possibility of intramolecular rearrangement reactions. A plausible pathway is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. In this scenario, the primary amine could act as the internal nucleophile, attacking the aromatic carbon bearing the ether linkage. The strong electron-withdrawing effect of the para-nitro group would activate the ring for such an attack. This rearrangement would result in the formation of N-(2-hydroxy-4-nitrophenyl)ethanamine and the expulsion of the methoxy group as a leaving group. The feasibility of this rearrangement would depend on the reaction conditions, particularly the presence of a base to deprotonate the amine and enhance its nucleophilicity.

Thermal Smiles Rearrangements in Nitrophenoxyethylamine Isomers

The thermal Smiles rearrangement of nitrophenoxyethylamine isomers, such as the ortho and para isomers of β-(nitrophenoxy)ethylamine, proceeds readily in alkaline aqueous solutions to yield the corresponding β-(nitrophenoxy)ethyl alcohol. researchgate.net This reaction involves the intramolecular attack of the amino group onto the activated aromatic ring, leading to the displacement of the phenoxy ether linkage. The presence of a nitro group, particularly in the ortho or para position relative to the ether linkage, is crucial for activating the ring towards nucleophilic attack.

In the case of this compound, the nitro group at the 4-position strongly activates the aromatic ring, facilitating the thermal Smiles rearrangement. The methoxy group at the 2-position can also influence the reaction rate and regioselectivity through its electronic and steric effects.

IsomerConditionProduct
ortho-NitrophenoxyethylamineAlkaline Waterortho-Nitrophenoxyethyl alcohol
para-NitrophenoxyethylamineAlkaline Waterpara-Nitrophenoxyethyl alcohol

Regioselectivity Determinants in Rearrangement Processes

The regioselectivity of both thermal and photochemical Smiles rearrangements in nitrophenoxyethylamine systems is a subject of detailed mechanistic investigation. For thermal reactions, the regioselectivity is largely governed by the electronic activation of the aromatic ring by the nitro group. Nucleophilic attack is favored at the carbon atom bearing the ether linkage, which is electronically deficient due to the electron-withdrawing nature of the para-nitro group.

In photochemical rearrangements, the regioselectivity is more complex and has been explained by the "energy gap" model. researchgate.net This model helps in predicting the outcome of heterolytic nucleophilic aromatic photosubstitution reactions. The observed regioselectivity in the photolysis of the ortho and para isomers, where the amino group attacks a position meta to the nitro group, is consistent with the predictions of this model. researchgate.net The presence of a methoxy group, as in this compound, would further modulate the electronic landscape of the aromatic ring in both its ground and excited states, thereby influencing the preferred site of intramolecular attack.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Nitrogen-Containing Compounds

The presence of a nucleophilic primary amine group makes 2-(2-Methoxy-4-nitrophenoxy)ethanamine an excellent starting point for the synthesis of a diverse range of nitrogenous compounds, from simple acyclic derivatives to complex heterocyclic systems.

The primary ethanamine moiety is readily transformed into a wide array of amide and N-substituted amine derivatives. The synthesis of amides is typically achieved through N-acylation by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). This reaction is a common strategy in medicinal chemistry to produce derivatives with modified physicochemical properties. sphinxsai.comafjbs.com

General amidation reactions involve the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an acylating agent. afjbs.com For example, reacting this compound with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acetyl amide derivative. This transformation converts the basic amine into a neutral amide, significantly altering its hydrogen bonding capacity and polarity. A series of acyl derivatives of the related compound 2-(3,4-dimethoxyphenyl)ethylamine has been synthesized and evaluated for biological activity, demonstrating the utility of this approach. nih.gov

Acylating AgentResulting Amide Derivative
Acetyl ChlorideN-(2-(2-methoxy-4-nitrophenoxy)ethyl)acetamide
Benzoyl ChlorideN-(2-(2-methoxy-4-nitrophenoxy)ethyl)benzamide
Feruloyl ChlorideN-(2-(2-methoxy-4-nitrophenoxy)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide
Thionyl ChlorideAcetyl feruloyl chloride

Beyond amides, the nitrogen can be alkylated to form secondary and tertiary amines, further expanding the molecular diversity achievable from this starting material.

The structure of this compound is well-suited for the construction of heterocyclic rings, particularly those containing nitrogen and oxygen. For instance, it can be used in reactions to form benzoxazines. The general synthesis of benzoxazines involves the reaction of a phenol (B47542), a primary amine, and formaldehyde (B43269). researchgate.net In a hypothetical scenario, the amine functionality of this compound could react with a suitable phenol and formaldehyde in a Mannich-type condensation to construct a 1,3-benzoxazine ring system.

Furthermore, the nitro group on the aromatic ring can direct or participate in cyclization reactions. Intramolecular reactions, potentially after reduction of the nitro group to an amine, could lead to the formation of various fused heterocyclic systems. The cyclization of related 2-(2-nitrovinyl)phenols demonstrates how a nitro-substituted aromatic compound can be a precursor to chiral benzopyran derivatives. researchgate.net

Utilization in Multistep Organic Transformations

This compound is a valuable intermediate in multi-step synthetic sequences. Its utility is underscored by comparing it to its non-nitrated analog, 2-(2-methoxyphenoxy)ethylamine (B47019), which is a key building block in the synthesis of major pharmaceutical agents, including Carvedilol and Tamsulosin. wipo.intgoogle.comgoogle.com

CompoundStructureKey Role
2-(2-Methoxyphenoxy)ethylamineC₉H₁₃NO₂Intermediate for Carvedilol and Tamsulosin google.com
This compoundC₉H₁₂N₂O₄Nitrated analog for synthesis of novel derivatives

In a multi-step transformation, the nitro group of this compound serves as a versatile functional handle. It can be carried through several synthetic steps before being transformed at a later stage. A crucial reaction is the reduction of the nitro group to an aniline (B41778) derivative. This new amino group can then be used for a variety of subsequent reactions, such as diazotization or further acylation, enabling the synthesis of complex molecules that would be inaccessible from the non-nitrated precursor.

Derivatization Chemistry for Structure-Activity Relationship (SAR) Studies of Analogs

The systematic modification of a lead compound is fundamental to medicinal chemistry and the establishment of structure-activity relationships (SAR). This compound provides a scaffold that can be readily derivatized at two key positions: the ethanamine nitrogen and the aromatic ring.

Modification of the primary amine group is a common strategy to probe its importance for biological activity. Converting the amine to various amides or substituted secondary/tertiary amines systematically alters several key physicochemical properties. mdpi.comresearchgate.net

ModificationProperty ChangedPotential Impact on Activity
Acylation (Amide formation)Loss of basicity, increased H-bond donor/acceptor sitesAlters electrostatic interactions; may improve membrane permeability
N-Alkylation (Secondary/Tertiary Amine)Increased basicity (usually), increased lipophilicity and steric bulkModifies ionic interactions and receptor pocket fit
N-ArylationDecreased basicity, introduction of aromatic systemIntroduces potential for π-stacking interactions

These modifications allow researchers to determine if a basic nitrogen is essential for activity, to explore the steric tolerance of a receptor's binding pocket, and to optimize properties like solubility and metabolic stability. nih.gov

The electronic properties of the aromatic ring are largely dictated by the methoxy (B1213986) and nitro substituents. The methoxy group at the 2-position is an electron-donating group (via resonance), which activates the ring towards electrophilic aromatic substitution, primarily at the ortho and para positions relative to itself. nih.gov Conversely, the nitro group at the 4-position is one of the strongest electron-withdrawing groups, deactivating the ring towards electrophilic substitution and directing incoming groups to the meta position. mdpi.com

In SAR studies, these groups can be modified or relocated to probe their influence on biological activity.

Methoxy Group: This group can be shifted to other positions or replaced by other alkoxy groups (e.g., ethoxy) or a simple hydroxyl group to investigate the role of its hydrogen bond accepting ability and steric bulk. Studies on various bioactive compounds have shown that the presence and position of methoxy groups can significantly impact antioxidant or antiproliferative activity. nih.govmdpi.com

Nitro Group: The nitro group is a strong hydrogen bond acceptor and significantly lowers the electron density of the aromatic ring. Its presence is critical for the biological activity of some classes of drugs. nih.gov In an SAR context, it could be replaced by other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups to determine the optimal electronic requirements for activity. The position of the nitro group is also crucial, as its biological effect can vary dramatically between ortho, meta, and para isomers. mdpi.com

By synthesizing and testing analogs with these variations, a detailed understanding of the pharmacophore can be developed.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-Methoxy-4-nitrophenoxy)ethanamine, and how does the nitro group influence reaction conditions?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) between 2-methoxy-4-nitrophenol and a halogenated ethanamine derivative (e.g., 2-chloroethanamine). The nitro group at the 4-position activates the aromatic ring toward NAS due to its electron-withdrawing nature, directing substitution to the ortho position relative to the methoxy group. Challenges include competing side reactions (e.g., reduction of the nitro group under basic conditions). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy :
  • ¹H NMR : Expect signals for the ethanamine chain (δ 2.8–3.2 ppm, triplet, –CH₂–NH₂; δ 1.5–1.8 ppm, singlet, –NH₂) and aromatic protons (δ 6.8–8.2 ppm, split by substituents).
  • ¹³C NMR : Peaks for the nitro group (C–NO₂, δ ~148 ppm) and methoxy group (C–OCH₃, δ ~56 ppm).
  • IR Spectroscopy : Bands for –NO₂ (~1520 cm⁻¹, asymmetric stretch) and –NH₂ (~3350 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 212.2 (C₉H₁₂N₂O₄).
    High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended for purity assessment .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard). Use a NIOSH-approved P95 respirator if airborne particles are generated .
  • Storage : Store in a cool, dry place (<25°C) away from oxidizing agents. Use amber glass bottles to prevent photodegradation.
  • Spill Management : Neutralize with 10% sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and potential bioactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The nitro group lowers LUMO energy, enhancing susceptibility to nucleophilic attack.
  • Molecular Docking : Screen against enzymes like monoamine oxidases (MAOs) using AutoDock Vina. The ethanamine moiety may interact with catalytic lysine residues.
  • ADMET Prediction : Tools like SwissADME estimate logP (~1.8) and blood-brain barrier permeability (low), suggesting limited CNS activity .

Q. What strategies resolve discrepancies in synthetic yields caused by nitro group reduction during reactions?

  • Methodological Answer :
  • Condition Optimization : Avoid reductive environments (e.g., replace Pd/C with non-metallic catalysts). Use inert atmospheres (N₂/Ar) to prevent unintended reduction.
  • Byproduct Analysis : Employ LC-MS to detect amine derivatives (e.g., 2-(2-Methoxy-4-aminophenoxy)ethanamine). Adjust pH to stabilize intermediates (pH 6–7 minimizes nitro group reduction).
  • Alternative Routes : Introduce the nitro group post-synthesis via nitration of a methoxy-phenoxy precursor .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Hydrolytic Stability Testing :
pH Half-Life (25°C) Degradation Products
1–348 hours4-nitrophenol, ethanamine
7–9>2 weeksMinimal degradation
10–1212 hoursNitrite, methoxyquinone
  • Mechanism : Acidic conditions protonate the nitro group, accelerating hydrolysis. Alkaline conditions promote nitro-to-nitrite rearrangements. Stabilize with buffered solutions (pH 7.4) for biological assays .

Methodological Notes

  • Synthesis References : Analogous nitro-phenoxy compounds in suggest halogen displacement as a viable route.
  • Safety Data : Derived from structurally related ethanamine derivatives in and .
  • Computational Tools : PubChem and EPA DSSTox () provide validated models for property prediction.

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